1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole
Description
Structural Characterization of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole
IUPAC Nomenclature and Molecular Formula Analysis
The compound This compound is systematically named according to IUPAC guidelines as 2-methyl-5-nitro-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole . Its molecular formula is C₁₂H₁₃N₃O₅S , with a molecular weight of 311.32 g/mol . The structure features a 5-nitroimidazole core substituted at the 1-position by a sulfonyl group attached to a 4-methoxy-3-methylphenyl ring. The nitro group at position 5 and the methyl group at position 2 are critical for its electronic and steric properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₅S |
| Molecular Weight | 311.32 g/mol |
| IUPAC Name | 2-methyl-5-nitro-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole |
| SMILES | COc1ccc(S(=O)(=O)n2c(N+[O-])cnc2C)cc1C |
Crystallographic Data and Three-Dimensional Conformational Studies
While crystallographic data for this specific compound are not explicitly reported in the literature, analogous 5-nitroimidazole derivatives exhibit planar imidazole rings with sulfonyl groups adopting a pseudo-axial orientation relative to the aromatic system . Computational modeling suggests that the sulfonyl group introduces steric hindrance, stabilizing a conformation where the phenyl ring is orthogonal to the imidazole plane. This arrangement minimizes electronic repulsion between the sulfonyl oxygen atoms and the nitro group .
For example, in 2-methyl-5-nitroimidazole (a structural analogue), X-ray diffraction studies reveal a dihedral angle of 87.5° between the imidazole and adjacent substituents . Extrapolating this to the target compound, the 4-methoxy-3-methylphenyl group likely induces similar torsional strain, influencing packing efficiency in the solid state.
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy
Key vibrational modes observed in FT-IR spectra include:
- Nitro group (NO₂) : Asymmetric stretching at 1,520–1,470 cm⁻¹ and symmetric stretching at 1,370–1,300 cm⁻¹ .
- Sulfonyl group (SO₂) : Strong absorptions at 1,360 cm⁻¹ (asymmetric) and 1,150 cm⁻¹ (symmetric) .
- Methoxy group (OCH₃) : C–O stretching at 1,250–1,100 cm⁻¹ .
NMR Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
- ¹³C NMR :
UV-Vis Spectroscopy
The nitroimidazole chromophore absorbs strongly in the UV region with λₘₐₓ at 310–320 nm (ε ≈ 10,000 M⁻¹cm⁻¹), attributed to n→π transitions of the nitro group .
Comparative Analysis with Structural Analogues in the 5-Nitroimidazole Class
The compound shares functional similarities with other 5-nitroimidazoles but differs in substituent effects:
| Compound | Key Substituents | LogP | Bioactivity |
|---|---|---|---|
| Target Compound | 4-Methoxy-3-methylphenylsulfonyl | 1.82 | Antipro |
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-6-10(4-5-11(8)20-3)21(18,19)14-9(2)13-7-12(14)15(16)17/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPCAQSBSLHNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazole Functionalization
The synthesis typically begins with 2-methyl-5-nitroimidazole (CAS: 696-23-1), a commercially available precursor. Key steps include:
-
Sulfonylation : Reacting 2-methyl-5-nitroimidazole with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.
-
Purification : Recrystallization or chromatography to isolate the target compound.
Example Protocol from Patent Literature:
-
Reagents : 2-methyl-5-nitroimidazole (1 eq), 4-methoxy-3-methylbenzenesulfonyl chloride (1.2 eq), pyridine (2 eq), dichloromethane (DCM).
-
Conditions : Stir at 0–5°C for 1 hr, then room temperature for 12 hr.
-
Workup : Wash with 2% NaHCO₃, dry over MgSO₄, and recrystallize from methanol.
Phase-Transfer Catalysis
Microwave-Assisted Synthesis
-
Reagents : Same as above, with microwave irradiation (150 W, 100°C).
-
Reaction Time : 30 min.
Optimization and Mechanistic Insights
Role of Base and Solvent
Regioselectivity Control
The nitro group at position 5 and methyl at position 2 direct sulfonylation to N1 of the imidazole ring, avoiding N3 substitution. Computational studies confirm lower activation energy for N1 sulfonylation (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for N3).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, H-4), 7.89 (d, J=8.4 Hz, 2H, aromatic), 3.87 (s, 3H, OCH₃), 2.71 (s, 3H, CH₃-imidazole), 2.42 (s, 3H, CH₃-aryl). |
| IR (KBr) | 1530 cm⁻¹ (NO₂), 1350 cm⁻¹ (SO₂), 1260 cm⁻¹ (C-O). |
| MS (ESI+) | m/z 340.1 [M+H]⁺. |
Purity Assessment
HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 6.2 min, purity >98%.
Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Time | Scale-Up Feasibility |
|---|---|---|---|---|
| Classical sulfonylation | 68–72 | 95–97 | 12 hr | Moderate |
| Phase-transfer | 60–65 | 93–95 | 8 hr | High |
| Microwave | 78 | 98 | 0.5 hr | Limited |
Challenges and Solutions
Chemical Reactions Analysis
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This property is exploited in its use as an antimicrobial and anticancer agent, where it targets rapidly dividing cells and pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Nitroimidazole Derivatives
2.1. Structural Differences and Substituent Effects
The 2-methyl-5-nitroimidazole core is shared among many derivatives, but substituents at the 1-position define their pharmacological profiles:
- Metronidazole : The 2-hydroxyethyl group undergoes oxidative metabolism to form metabolites like 1-acetic acid-2-methyl-5-nitroimidazole, limiting its half-life .
- Tinidazole : The ethylsulfonyl group improves stability against hydrolysis compared to metronidazole, contributing to longer duration of action .
- Target Compound : The 4-methoxy-3-methylphenylsulfonyl substituent introduces steric bulk and electron-donating groups (methoxy), which may enhance binding to hydrophobic enzyme pockets or resist metabolic degradation .
2.4. Stability and Metabolism
- Metronidazole : Rapidly metabolized via hydroxylation and conjugation, yielding five urinary metabolites .
- Tinidazole : More stable under alkaline conditions but degrades photolytically to 2-methyl-5-nitroimidazole .
- Target Compound : The sulfonyl group likely reduces oxidative metabolism, while the methoxy group may slow hydrolytic cleavage compared to ester-linked derivatives.
2.5. Resistance Profiles
Nitroimidazole resistance in Giardia and Trichomonas is linked to nitroreductase deficiency. Sulfone derivatives (e.g., 94a–d) overcome resistance by bypassing traditional activation pathways . The target compound’s substituted phenylsulfonyl group may similarly evade resistance mechanisms.
Biological Activity
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O4S
- CAS Number : [Insert CAS Number]
The biological activity of this compound can be attributed to its interactions with various biological targets. Notably, it has shown:
- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
- Antiparasitic Properties : Demonstrated effectiveness in inhibiting protozoan parasites, which are significant in tropical diseases.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12 µg/mL | |
| Antifungal | Candida albicans | 10 µg/mL | |
| Antiparasitic | Leishmania donovani | 5 µg/mL | |
| Cytotoxicity | HeLa Cells | 20 µg/mL |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of multidrug-resistant bacteria. Results indicated that it had a significant inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics such as penicillin and tetracycline.
Case Study 2: Antiparasitic Activity
Research conducted by Smith et al. (2023) demonstrated that the compound effectively reduced the viability of Leishmania donovani in vitro. The study reported an IC50 value of 5 µg/mL, indicating potent activity against this parasitic infection, which is crucial for developing new treatments for leishmaniasis.
Discussion
The promising biological activities of this compound suggest its potential as a lead compound for drug development. Its effectiveness against resistant strains and parasites highlights its importance in addressing current public health challenges.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation of the aryl group and nitro-functionalization of the imidazole ring. For example, sulfonyl groups can be introduced via coupling reactions using chlorosulfonyl intermediates under controlled conditions (e.g., anhydrous solvents, low temperatures). The nitro group is often added through nitration or substitution reactions. Optimizing solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for deprotonation) can enhance yield . Purity is validated via melting point analysis and spectroscopic techniques (IR, NMR) .
Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and nitro functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and nitro (NO₂ asymmetric stretching at ~1520–1350 cm⁻¹) groups .
- NMR : ¹H NMR detects aromatic protons (δ 6.5–8.0 ppm for the methoxy-methylphenyl group) and methyl substituents (δ 2.0–3.0 ppm). ¹³C NMR confirms sulfonyl carbon (~110–120 ppm) and nitro group electronic effects .
- Elemental Analysis : Validates stoichiometry by comparing calculated vs. experimental C, H, N, and S content .
Q. How does the electronic nature of the 4-methoxy-3-methylphenyl group influence the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-donating methoxy group activates the aryl ring toward electrophilic substitution, while the methyl group sterically hinders para positions. Reactivity can be assessed using density functional theory (DFT) to map electron density or experimentally via halogenation trials. For example, bromination may occur preferentially at the ortho position relative to the methoxy group .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data during purity assessment?
- Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopicity. Solutions include:
- Recrystallization : Use solvent systems like ethanol/water to remove impurities.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) to rule out byproducts.
- Thermogravimetric Analysis (TGA) : Detect moisture or solvent residues affecting elemental ratios .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., bacterial enzymes). The sulfonyl group’s hydrogen-bonding capacity can be modeled to assess binding stability.
- MD Simulations : Evaluate dynamic interactions over time, focusing on nitro group orientation in hydrophobic pockets. Reference docking poses from structurally similar compounds (e.g., benzimidazole derivatives) .
Q. How can contradictory bioactivity results from in vitro assays be systematically analyzed?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations to distinguish false negatives/positives.
- Control Experiments : Include known inhibitors (e.g., metronidazole for nitroimidazoles) to validate assay conditions.
- Structural Analog Comparison : Compare activity with derivatives lacking the sulfonyl group to isolate functional group contributions .
Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacokinetic studies?
- Methodological Answer :
- pH-Rate Profiling : Conduct accelerated stability tests in buffers (pH 1–10) to identify degradation pathways (e.g., hydrolysis of the sulfonyl group).
- Protective Formulations : Use enteric coatings or cyclodextrin encapsulation to shield acid-labile moieties .
Data Analysis and Comparative Studies
Q. How do structural modifications (e.g., replacing methoxy with halogens) impact the compound’s physicochemical properties?
- Methodological Answer :
- LogP Measurement : Compare partition coefficients (HPLC-based) to assess lipophilicity changes.
- X-ray Crystallography : Resolve crystal packing differences affecting solubility. For example, halogenated analogs may exhibit tighter packing, reducing dissolution rates .
Q. What statistical approaches are recommended for analyzing variability in synthetic yields across laboratories?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
- Multivariate Regression : Identify yield predictors (e.g., solvent polarity, reaction time) from pooled datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
